An In-depth Technical Guide to the Isomers of Decatriene
An In-depth Technical Guide to the Isomers of Decatriene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatrienes are unsaturated hydrocarbons with the chemical formula C10H16. Their structure, characterized by a ten-carbon chain with three double bonds, gives rise to a multitude of positional and geometric isomers. Each isomer possesses unique physicochemical properties stemming from the specific arrangement of these double bonds. While not extensively studied in the context of drug development, the diverse stereochemistry of decatriene isomers presents potential scaffolds for organic synthesis and the development of novel therapeutic agents. This guide provides a comprehensive overview of the known isomers of decatriene, their chemical and physical properties, and the experimental methodologies used for their characterization.
Isomers of Decatriene: A Structural Overview
The isomers of decatriene can be broadly categorized based on the positions of the three double bonds along the ten-carbon backbone. Within each positional isomer, the geometry of the double bonds can exist as either cis (Z) or trans (E), leading to a large number of stereoisomers. Some of the documented positional isomers include:
-
1,3,5-Decatriene
The arrangement of double bonds, particularly whether they are conjugated, isolated, or cumulated, significantly influences the molecule's stability, reactivity, and spectroscopic properties.
Physicochemical Properties of Decatriene Isomers
The physical and chemical properties of decatriene isomers are intrinsically linked to their molecular structure. The following tables summarize the available quantitative data for some of the key isomers.
| Property | Deca-1,4,9-triene | Deca-1,5,9-triene | (2E,4Z,6E)-deca-2,4,6-triene |
| Molecular Formula | C10H16[1][2][3][4] | C10H16[8][9][11] | C10H16[14] |
| Molecular Weight | 136.24 g/mol [1][2][3][4] | 136.23 g/mol [8][9][11] | 136.23 g/mol [14] |
| Density | 0.767 g/cm³[1][5] | 0.765 g/mL at 25 °C[8] | No data available |
| Boiling Point | No specific data available | 54-55 °C at 14 mmHg[8] | No data available |
| Refractive Index | No specific data available | n20/D 1.448[8] | No data available |
| CAS Number | 10124-98-8[1][2][3][4][5][6] | 13393-64-1[8][9][10][12][13] | No specific data available |
Experimental Protocols
The characterization of decatriene isomers relies on a suite of standard analytical techniques in organic chemistry. Below are detailed methodologies for key experiments.
Synthesis of Decatriene Isomers
The synthesis of specific decatriene isomers often involves multi-step organic reactions. For example, the synthesis of various substituted decatrienes can be achieved through olefination reactions such as the Wittig reaction, or through elimination reactions of appropriate dihaloalkanes or dialcohols. The purification of the desired isomer is typically achieved through fractional distillation or column chromatography.
Determination of Physical Properties
-
Boiling Point: The boiling point of a liquid is determined by heating the liquid to its vapor pressure equals the atmospheric pressure. A common laboratory method is the Thiele tube method, which requires a small amount of the sample. The sample is placed in a small tube with an inverted capillary tube. The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.
-
Density: The density of a liquid hydrocarbon can be determined by measuring the mass of a known volume of the liquid. This is typically done using a pycnometer or a density meter. The instrument is first calibrated with a substance of known density, such as water.
-
Refractive Index: The refractive index is measured using a refractometer, such as an Abbé refractometer. A few drops of the liquid sample are placed on the prism of the refractometer. Light is passed through the sample, and the angle of refraction is measured. The refractive index is a temperature-dependent property and is usually reported at 20°C using the sodium D-line (589 nm).
Spectroscopic and Chromatographic Analysis
-
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds like decatriene isomers. A typical GC setup for hydrocarbon analysis would involve a capillary column with a nonpolar stationary phase. The oven temperature is programmed to increase gradually to ensure the separation of isomers based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of hydrocarbons. For C1-C10 hydrocarbons, a common column choice is 100% dimethyl polysiloxane. The oven temperature program might start at 35°C and ramp up to 210°C.[16]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isomers. When coupled with GC (GC-MS), it provides a powerful tool for the identification of individual isomers in a mixture. In the mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of decatriene isomers. The chemical shifts and coupling constants in the NMR spectrum provide detailed information about the connectivity of atoms and the stereochemistry of the double bonds. For unsaturated compounds, specific regions in the NMR spectrum correspond to vinylic, allylic, and aliphatic protons and carbons, allowing for the precise determination of the double bond positions and geometries.
Relevance to Drug Development and Signaling Pathways
Currently, there is limited direct evidence in the scientific literature linking decatriene isomers to specific signaling pathways or their direct application in drug development. However, the broader class of compounds containing triene moieties, particularly polyenes, has significant therapeutic applications.
Polyenes in Antifungal Therapy
Polyene macrolides, such as Amphotericin B and Nystatin, are a class of potent antifungal agents.[17][18][19] Their mechanism of action involves binding to ergosterol, a key component of fungal cell membranes, leading to the formation of pores and subsequent cell death.[18] While structurally more complex than simple decatrienes, their biological activity highlights the potential for triene-containing molecules to interact with biological membranes.
Triene-Containing Natural Products
Several natural products containing a triene moiety have demonstrated significant biological activity, including anticancer properties.[20] For instance, triene-ansamycins are a class of compounds that exhibit notable anticancer effects.[20] This suggests that the triene functional group can be a key pharmacophore in the design of new therapeutic agents.
Unsaturated Lipids in Cell Signaling
Unsaturated fatty acids, which include molecules with multiple double bonds, are crucial components of cell membranes and play a significant role in cell signaling.[21][22][23][24][25] They can influence membrane fluidity, the formation of lipid rafts, and the function of membrane-bound proteins and receptors.[23][24][25] While decatrienes are not fatty acids, their unsaturated nature suggests a potential to interact with and modulate the properties of lipid bilayers, a concept that could be explored in drug delivery systems.
Conclusion
The isomers of decatriene represent a diverse group of hydrocarbons with distinct physical and chemical properties. While their direct role in drug development is not yet established, the broader importance of triene-containing molecules in pharmacology suggests that decatrienes could serve as valuable building blocks in medicinal chemistry. Further research into the synthesis, characterization, and biological evaluation of a wider range of decatriene isomers is warranted to explore their full potential. The experimental protocols and data presented in this guide provide a foundational resource for researchers and scientists in this endeavor.
References
- 1. Deca-1,4,9-triene | TargetMol [targetmol.com]
- 2. Deca-1,4,9-triene | C10H16 | CID 5362806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4,9-Decatriene | C10H16 | CID 112080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Page loading... [guidechem.com]
- 6. chemcd.com [chemcd.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. 1,5,9-DECATRIENE | 13393-64-1 [chemicalbook.com]
- 9. Deca-1,5,9-triene | C10H16 | CID 5362636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 13393-64-1: 1,5,9-Decatriene | CymitQuimica [cymitquimica.com]
- 11. GSRS [precision.fda.gov]
- 12. Deca-1,5,9-triene | CymitQuimica [cymitquimica.com]
- 13. 1,5,9-Decatriene | 13393-64-1 [chemnet.com]
- 14. (2E,4Z,6E)-deca-2,4,6-triene | C10H16 | CID 84820808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2,4,6-Decatriene | C10H16 | CID 22731556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications | MDPI [mdpi.com]
- 18. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipid formulations of polyene antifungal drugs and attenuation of associated nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Natural occurrence, bioactivity, and biosynthesis of triene-ansamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synaptic lipid signaling: significance of polyunsaturated fatty acids and platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Fatty Acid Signaling: The New Function of Intracellular Lipases [mdpi.com]
- 24. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
